molecular formula C8H9ClN2O2 B066644 2-(2-chlorophenoxy)-N'-hydroxyethanimidamide CAS No. 175276-80-9

2-(2-chlorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B066644
CAS No.: 175276-80-9
M. Wt: 200.62 g/mol
InChI Key: NDOSJMHHYUKPIM-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N'-hydroxyethanimidamide is a potent and cell-permeable hydroxamate-based compound that functions as a histone deacetylase (HDAC) inhibitor. Its primary research value lies in its ability to chelate the zinc ion located in the active site of HDAC enzymes, thereby blocking the deacetylation of histone and non-histone proteins. This action leads to an accumulation of hyperacetylated proteins, which in turn alters gene expression, induces cell cycle arrest, and promotes apoptosis in various cancer cell lines.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOSJMHHYUKPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938641
Record name (2-Chlorophenoxy)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-80-9
Record name 2-(2-Chlorophenoxy)-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenoxy)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(2-Chlorophenoxy)acetonitrile

The precursor nitrile is synthesized through a nucleophilic aromatic substitution (SNAr) reaction. In analogous syntheses, 2-chlorophenol reacts with chloroacetonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Conditions:

  • Substrate: 2-Chlorophenol (1.0 equiv)

  • Electrophile: Chloroacetonitrile (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 80–100°C, 12–24 hours

The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization in ethanol or column chromatography.

Conversion to Amidoxime via Hydroxylamine Treatment

The nitrile intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an alcoholic solvent (e.g., ethanol or methanol) under reflux to yield the amidoxime.

Typical Protocol:

  • Nitrile: 2-(2-Chlorophenoxy)acetonitrile (1.0 equiv)

  • Hydroxylamine Source: NH₂OH·HCl (1.5 equiv)

  • Base: Sodium hydroxide (NaOH, 1.5 equiv)

  • Solvent: Ethanol/water (3:1), reflux, 6–8 hours

The product, this compound, is isolated via solvent evaporation and recrystallization. The hydrochloride salt form may be obtained by treating the free base with HCl gas in diethyl ether.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Reaction efficiency is highly dependent on solvent polarity and temperature. DMF enhances the solubility of phenolic substrates and facilitates SNAr kinetics, while ethanol ensures optimal nucleophilicity of hydroxylamine. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in both nitrile formation and amidoximation steps.

Byproduct Formation and Mitigation

Common byproducts include over-oxidized species (e.g., carboxylic acids) and unreacted nitrile. These are minimized by:

  • Strict stoichiometric control of hydroxylamine.

  • Use of inert atmospheres (N₂ or Ar) to prevent oxidation.

  • Catalytic additives such as copper(I) iodide (CuI) to accelerate reaction rates.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Technique Key Signals
IR Spectroscopy - N–H stretch: ~3200–3300 cm⁻¹
- C=N stretch: ~1630–1670 cm⁻¹
¹H NMR - Phenoxy aromatic protons: δ 6.7–7.6 ppm
- Amidoxime NH: δ 8.2–8.5 ppm
Mass Spectrometry Molecular ion peak: m/z 229 (M⁺ for C₈H₈ClN₂O₂)

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes yield and purity, industrial applications demand cost-effective and scalable processes. Continuous flow reactors, as described in analogous acetamide syntheses, could enhance throughput by maintaining precise temperature and mixing control . Catalyst recycling and solvent recovery systems further improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oximes or nitriles.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol

    Substitution: Sodium hydroxide in aqueous medium, potassium carbonate in organic solvents

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines, alcohols

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Phenoxy Derivatives

  • 2-(2,4-Dichlorophenoxy) Derivatives: Quinazolinone derivatives with 2,4-dichlorophenoxy substitutions (e.g., compound 7f in ) exhibit higher anticonvulsant activity than 2-chlorophenoxy analogues. The additional chlorine atom enhances electron-withdrawing effects, improving receptor binding and metabolic stability. Activity order: 2,4-dichlorophenoxy > 2-chlorophenoxy > phenoxy .
  • 2-(2-Fluorophenyl)thio-N'-hydroxyacetimidamide: Replacing the phenoxy oxygen with a thioether and substituting chlorine with fluorine () alters electronic properties. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance but decrease lipophilicity compared to chlorine, impacting bioavailability .

Core Heterocycle Modifications

  • Benzimidazole-Containing Analogues: Compounds like (1Z)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide () feature a benzimidazole core instead of phenoxy. The aromatic benzimidazole facilitates π-electron delocalization and hydrogen bonding, enhancing stability in polar solvents. However, steric hindrance from dimethyl groups may reduce reactivity compared to the less bulky 2-chlorophenoxy derivative .
  • Quinazolinone Derivatives: Substitution at position 3 of quinazolinone (e.g., 3-chloromethylcarbonylamino groups in compound 7c) significantly affects activity. The 2-chlorophenoxy-substituted quinazolinone (7e) shows moderate anticonvulsant activity, but replacing the ethanimidamide group with a carboxamidino moiety (compound 4b) increases potency .

Functional Group Variations

  • Hydroxypropanimidamide vs. Hydroxyethanimidamide: The compound (1Z)-3-(2-chlorophenoxy)-N'-hydroxypropanimidamide () has an extended methylene chain compared to the ethanimidamide backbone. This elongation may improve flexibility and binding to deeper receptor pockets but could reduce metabolic stability due to increased vulnerability to oxidative enzymes .
  • Hydrazide Derivatives: 2-(2-Chlorophenoxy)benzoic acid hydrazide () replaces the hydroxyethanimidamide group with a hydrazide.

Key Research Findings and Data Tables

Table 1: Activity Comparison of Phenoxy-Substituted Compounds

Compound Substituent Core Structure Biological Activity (Relative Potency) Reference
2-(2-Chlorophenoxy)-N'-hydroxyethanimidamide 2-Cl-phenoxy Ethanimidamide Moderate anticonvulsant
7f (Quinazolinone) 2,4-Cl₂-phenoxy Quinazolinone High anticonvulsant
2-(2-Fluorophenyl)thio-N'-hydroxyacetimidamide 2-F-thiophenoxy Acetimidamide Unknown (predicted lower lipophilicity)
2-(5,6-dimethylbenzimidazolyl)-N'-hydroxyethanimidamide Benzimidazole Ethanimidamide High stability in polar solvents

Table 2: Structural Impact on Pharmacokinetics

Feature Effect on Properties Example Compound
Chlorine Substituent Increases lipophilicity and electron-withdrawing effects; enhances receptor binding This compound
Hydroxyethanimidamide Group Facilitates hydrogen bonding; improves solubility in aqueous media All ethanimidamide derivatives
Thioether Linkage Reduces oxidation susceptibility; alters electronic properties 2-(2-Fluorophenyl)thio-N'-hydroxyacetimidamide

Biological Activity

2-(2-chlorophenoxy)-N'-hydroxyethanimidamide is a phenoxy compound that has garnered attention for its potential biological activities. Its structure includes a chlorophenyl group linked to a hydroxyethanimidamide moiety, which suggests possible interactions with various biological pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential applications in medicine and agriculture.

The compound is characterized by its unique chemical structure, which allows it to interact with specific enzymes and proteins. Similar compounds have been shown to target glucokinase, an enzyme involved in glucose metabolism, suggesting that this compound may influence glucose homeostasis.

  • Target Interactions : The compound may interact with biomolecules through binding interactions, potentially inhibiting or activating enzyme functions.
  • Biochemical Pathways : It is speculated that the compound can modulate pathways related to cellular metabolism and signaling.
  • Environmental Factors : The efficacy of the compound can be influenced by external conditions such as pH, temperature, and the presence of other chemicals.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that related compounds possess antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating moderate to high activity against fungi and bacteria .

Antifungal Activity

Preliminary data suggest that this compound may exhibit antifungal properties. In comparative studies, similar phenoxy compounds have shown effective inhibition rates against phytopathogenic fungi such as Fusarium oxysporum and Botrytis cinerea .

Case Studies

  • Antifungal Testing : In one study, structurally similar compounds demonstrated inhibition rates ranging from 40% to over 80% against various fungal strains. The results indicated a promising potential for this compound as an antifungal agent .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of phenoxy compounds with glucokinase. The findings suggested that these interactions could lead to modulation of glucose metabolism, making them potential candidates for diabetes management.

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest good oral bioavailability and rapid metabolism. Understanding these aspects will be crucial for developing therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison table highlights key differences between this compound and other related phenoxy compounds:

Compound NameAntimicrobial ActivityTarget EnzymeUnique Features
2-(2-Chlorophenoxy)acetic acidModerateNone specifiedSimple acetic acid derivative
2-(2-Chlorophenoxy)ethanolLowNone specifiedAlcohol functional group
This compound Moderate to HighGlucokinaseHydroxyethanimidamide moiety

Q & A

Q. What are the standard synthetic protocols for 2-(2-chlorophenoxy)-N'-hydroxyethanimidamide?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to introduce the chlorophenoxy group, followed by condensation with hydroxylamine to form the hydroxyethanimidamide moiety. Key steps include:

  • Substitution reactions under alkaline conditions to attach the chlorophenoxy group to the core structure .
  • Reflux in polar solvents (e.g., ethanol or methanol) to facilitate intermediate formation .
  • Use of catalysts like triethylamine or palladium complexes to improve yield . Characterization via NMR (1H, 13C) and IR spectroscopy is critical to confirm structural integrity .

Q. Which analytical techniques are recommended for structural confirmation?

  • 1H/13C NMR : Identifies proton and carbon environments, particularly the hydroxyethanimidamide (-NH-OH) and chlorophenoxy groups .
  • IR Spectroscopy : Confirms functional groups (e.g., N-O stretch at ~930 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets or activities reported for this compound?

The hydroxyethanimidamide group may interact with metalloenzymes (e.g., histone deacetylases) or act as a chelating agent for metal ions. Preliminary studies suggest:

  • Enzyme inhibition : Potential inhibition of hydrolases or oxidoreductases in vitro .
  • Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria, requiring further validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Cross-validation : Compare NMR/IR data with crystallographic results (e.g., X-ray diffraction) to resolve ambiguities in tautomeric forms or stereochemistry .
  • Byproduct analysis : Use HPLC to detect impurities from incomplete reactions or side products (e.g., oxidized derivatives) .
  • Dynamic NMR : Investigate temperature-dependent shifts to confirm conformational flexibility .

Q. What strategies optimize synthetic yield in multi-step routes?

  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Catalyst screening : Evaluate palladium or copper catalysts for coupling reactions .
  • In-line monitoring : Employ techniques like TLC or FTIR to track reaction progress and adjust conditions in real time .

Q. How does the chlorophenoxy group influence stability under varying pH conditions?

  • Acidic/basic hydrolysis : The electron-withdrawing Cl group may accelerate hydrolysis of the phenoxy linkage at extreme pH. Stability studies (via HPLC) in buffers (pH 2–12) are recommended .
  • Photodegradation : UV-Vis studies under light exposure can assess susceptibility to photolytic cleavage .

Q. What mechanistic insights exist for its biological interactions?

  • Metal chelation : The hydroxyethanimidamide moiety may bind Fe³⁺ or Zn²⁺, disrupting metalloenzyme activity (e.g., urease or matrix metalloproteinases) .
  • Receptor docking : Computational modeling (e.g., molecular dynamics) predicts interactions with hydrophobic pockets in target proteins .

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